Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate
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Overview
Description
Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[221]heptan-4-yl]carbamate is a bicyclic compound that contains a bromomethyl group and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as a bicyclo[2.2.1]heptane derivative.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced through a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in dichloromethane (DCM) as the solvent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Deprotected Amine: Removal of the Boc group yields the free amine derivative of the compound.
Scientific Research Applications
Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The Boc-protected amino group can be deprotected to reveal a free amine, which can participate in various biochemical interactions. The compound’s bicyclic structure may also influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Boc-amino-1-(chloromethyl)-2-oxabicyclo[2.2.1]heptane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-Boc-amino-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane: Similar structure but with an iodomethyl group instead of a bromomethyl group.
4-Boc-amino-1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate is unique due to the presence of the bromomethyl group, which can undergo specific substitution reactions that are not possible with other halomethyl or hydroxymethyl derivatives. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
IUPAC Name |
tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-10(2,3)17-9(15)14-11-4-5-12(6-11,7-13)16-8-11/h4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMKRDXMFGUPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(OC2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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